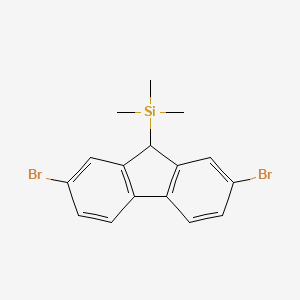

![molecular formula C33H32NOPS B6318914 [S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 1616688-65-3](/img/structure/B6318914.png)

[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

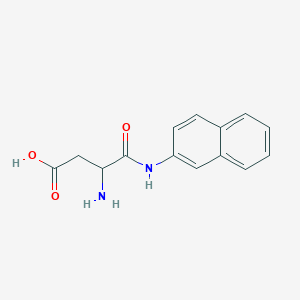

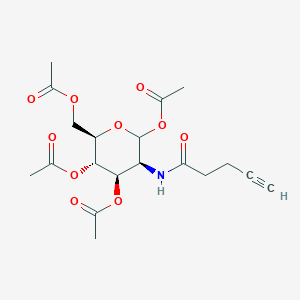

“[S®]-N-[®-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%” is a chiral phosphine ligand used in enantioselective organic chemical transformations . It is sold in collaboration with Daicel for research purposes only .

Molecular Structure Analysis

The molecular formula of this compound is C33H32NOPS . It has a molecular weight of 521.7 g/mol . The structure includes a naphthalene ring, a phenyl ring, a diphenylphosphino group, and a propanesulfinamide group .Chemical Reactions Analysis

This compound is a chiral phosphine ligand, which means it can coordinate to a metal center and participate in various catalytic reactions . It’s particularly used in enantioselective organic chemical transformations .Physical And Chemical Properties Analysis

This compound is an off-white to light yellow powder . It’s air sensitive, heat sensitive, and moisture sensitive, and should be stored cold . The predicted boiling point is 675.1±65.0 °C .科学的研究の応用

Enantioselective Synthesis

This compound has been utilized in the highly enantioselective synthesis of chiral ligands and intermediates, critical for asymmetric catalysis. For instance, it has been used to promote asymmetric hydrophosphination reactions, leading to the creation of chiral, unsymmetrical P,N-ligands with high regio- and stereoselectivities (Liu et al., 2009). Similar strategies have been employed to achieve selective hydroarsination reactions, demonstrating the compound's versatility in facilitating enantioselective synthesis (Bungabong et al., 2007).

Catalyst in Polymerization

It has been designed as a catalyst for the polymerization of chiral allene derivatives, exhibiting living/controlled chain growth and enantiomer-selective polymerization. This highlights its potential in the development of polymers with specific chiral configurations, which could have applications in materials science and drug development (Zhu et al., 2019).

Hydroformylation Reactions

The compound has shown effectiveness in catalyzing the hydroformylation of olefins, where the nature of auxiliary ligands significantly affects the chemo- and regioselectivity of the reaction. This application is crucial for the industrial production of aldehydes from olefins, showcasing the compound's utility in large-scale chemical synthesis (Silva et al., 2002).

Stereoselective Reduction of Ketones

Cationic rhodium complexes with chiral tetradentate ligands, derived from this compound, have been employed as catalysts for the enantioselective reduction of simple ketones. This process is vital for the production of chiral alcohols, which are key intermediates in pharmaceutical synthesis (Gao et al., 2000).

Safety and Hazards

特性

IUPAC Name |

N-[(R)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32NOPS/c1-33(2,3)37(35)34-32(29-23-14-16-25-15-10-11-21-28(25)29)30-22-12-13-24-31(30)36(26-17-6-4-7-18-26)27-19-8-5-9-20-27/h4-24,32,34H,1-3H3/t32-,37?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKRYLFTCRWHOG-ZIQZBVCVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)NC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)S(=O)N[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32NOPS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

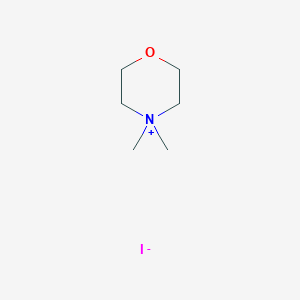

![t-Butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6318899.png)

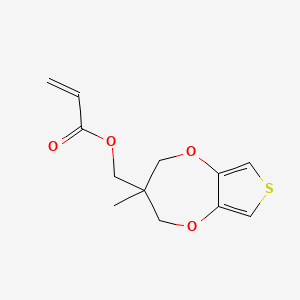

![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6318920.png)

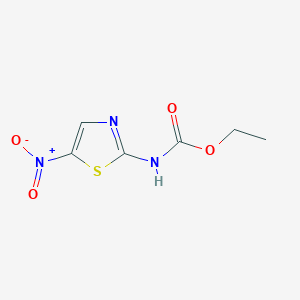

![(11aR)-3,7-Bis([1,1':3',1''-terphenyl]-5'-yl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6318924.png)

![Calix[7]hydroquinone](/img/structure/B6318946.png)